molecular formula C20H17ClF2N2O4 B11521116 Ethyl 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-methoxyquinoline-3-carboxylate

Ethyl 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-methoxyquinoline-3-carboxylate

Cat. No.: B11521116
M. Wt: 422.8 g/mol
InChI Key: UUSPXZAVUFAEOT-UHFFFAOYSA-N
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Description

Ethyl 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-methoxyquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with various functional groups, including a chloro(difluoro)methoxy group, a methoxy group, and an ethyl ester group. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the condensation of aniline derivatives with ethyl acetoacetate, followed by cyclization and functional group modifications . The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro(difluoro)methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

Ethyl 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-methoxyquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity. The chloro(difluoro)methoxy group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolines: These compounds share the quinoline core and have similar biological activities.

    Chloroquinolines: These compounds also contain a chlorine atom and exhibit comparable chemical reactivity.

    Methoxyquinolines: These compounds have a methoxy group and are used in similar research applications.

Uniqueness

Ethyl 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-methoxyquinoline-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro(difluoro)methoxy group, in particular, enhances its reactivity and potential for therapeutic applications .

Properties

Molecular Formula

C20H17ClF2N2O4

Molecular Weight

422.8 g/mol

IUPAC Name

ethyl 4-[4-[chloro(difluoro)methoxy]anilino]-6-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C20H17ClF2N2O4/c1-3-28-19(26)16-11-24-17-9-8-14(27-2)10-15(17)18(16)25-12-4-6-13(7-5-12)29-20(21,22)23/h4-11H,3H2,1-2H3,(H,24,25)

InChI Key

UUSPXZAVUFAEOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)OC(F)(F)Cl)OC

Origin of Product

United States

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